molecular formula C7H14ClNO B12545565 Ethyl pent-3-enimidate;hydrochloride CAS No. 142959-45-3

Ethyl pent-3-enimidate;hydrochloride

Cat. No.: B12545565
CAS No.: 142959-45-3
M. Wt: 163.64 g/mol
InChI Key: PKYMZQDFUKUEDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl pent-3-enimidate;hydrochloride is a chemical compound with the molecular formula C7H14ClN It is a hydrochloride salt of ethyl pent-3-enimidate, which is an organic compound containing an imidate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl pent-3-enimidate;hydrochloride typically involves the reaction of ethyl pent-3-enoate with an appropriate amine under acidic conditions to form the imidate. The reaction is usually carried out in the presence of hydrochloric acid to yield the hydrochloride salt. The general reaction scheme can be represented as follows:

C7H12O2+NH2RC7H14ClN\text{C}_7\text{H}_{12}\text{O}_2 + \text{NH}_2\text{R} \rightarrow \text{C}_7\text{H}_{14}\text{ClN} C7​H12​O2​+NH2​R→C7​H14​ClN

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through crystallization or distillation to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

Ethyl pent-3-enimidate;hydrochloride undergoes various types of chemical reactions, including:

    Hydrolysis: The imidate group can be hydrolyzed to form the corresponding carboxylic acid and amine.

    Substitution: The compound can participate in nucleophilic substitution reactions where the imidate group is replaced by other nucleophiles.

    Addition: The double bond in the pent-3-enimidate moiety can undergo addition reactions with electrophiles.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

    Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.

    Addition: Electrophiles such as halogens or hydrogen halides are used under mild conditions.

Major Products Formed

    Hydrolysis: Carboxylic acid and amine.

    Substitution: Various substituted imidates depending on the nucleophile used.

    Addition: Halogenated or hydrogenated products.

Scientific Research Applications

Ethyl pent-3-enimidate;hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various imidate derivatives.

    Biology: Employed in the modification of biomolecules through imidate chemistry.

    Medicine: Investigated for potential therapeutic applications due to its reactivity with biological molecules.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of ethyl pent-3-enimidate;hydrochloride involves the reactivity of the imidate group. The imidate can act as an electrophile, reacting with nucleophiles to form new chemical bonds. This reactivity is exploited in various synthetic and modification reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Ethyl pent-3-enimidate;hydrochloride can be compared with other imidate compounds such as:

  • Mthis compound
  • Propyl pent-3-enimidate;hydrochloride
  • Butyl pent-3-enimidate;hydrochloride

These compounds share similar reactivity due to the presence of the imidate group but differ in their alkyl chain length, which can influence their physical properties and reactivity. This compound is unique in its balance of reactivity and stability, making it a valuable reagent in various applications.

Properties

CAS No.

142959-45-3

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

ethyl pent-3-enimidate;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c1-3-5-6-7(8)9-4-2;/h3,5,8H,4,6H2,1-2H3;1H

InChI Key

PKYMZQDFUKUEDC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)CC=CC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.